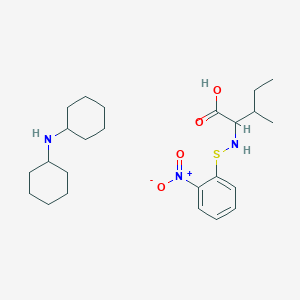
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt: is a chemical compound with the molecular formula C12H16N2O4S·C12H23N and a molecular weight of 465.65 g/mol . It is commonly used in peptide synthesis as a protecting group for amino acids . The compound appears as a light yellow to brown powder or crystal and has a melting point of approximately 190°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt typically involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
化学反応の分析
Types of Reactions: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is widely used in peptide synthesis as a protecting group for amino acids . It helps in the selective protection of amino groups, allowing for the stepwise synthesis of peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms . It serves as a tool for modifying peptides and proteins to investigate their structure and function .
Medicine: The compound is used in the development of peptide-based drugs . It aids in the synthesis of therapeutic peptides with improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the synthesis of complex organic molecules for various applications .
作用機序
The mechanism of action of N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt involves the selective protection of amino groups in peptides . The nitrophenylsulfenyl group forms a stable bond with the amino group, preventing unwanted side reactions during peptide synthesis . This protection is reversible, allowing for the deprotection of the amino group under mild conditions . The compound targets amino groups and pathways involved in peptide synthesis .
類似化合物との比較
- N-2-Nitrophenylsulfenyl-L-hydroxyproline Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-valine Dicyclohexylammonium Salt
- N-2-Nitrophenylsulfenyl-L-leucine Dicyclohexylammonium Salt
Comparison: N-2-Nitrophenylsulfenyl-L-isoleucine Dicyclohexylammonium Salt is unique due to its specific application in the protection of L-isoleucine . Compared to similar compounds, it offers better selectivity and stability in peptide synthesis . The choice of compound depends on the specific amino acid being protected and the desired properties of the final peptide .
特性
分子式 |
C24H39N3O4S |
|---|---|
分子量 |
465.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2 |
InChIキー |
IBYYSIWLIRUKII-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


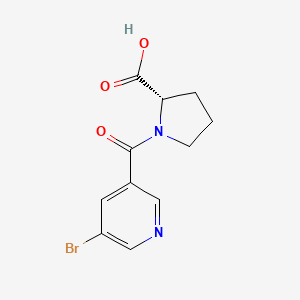
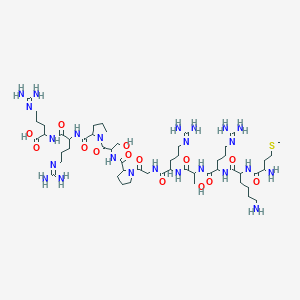
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
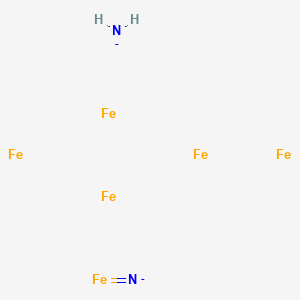
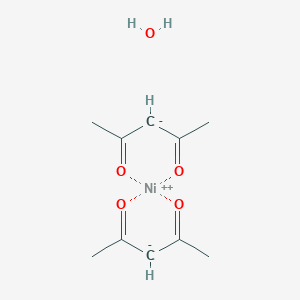
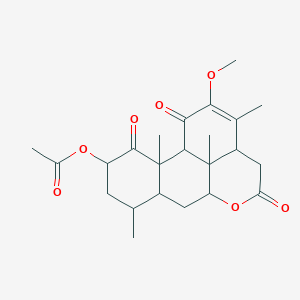
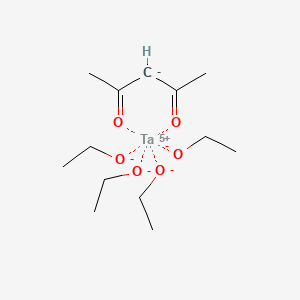
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)

![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)
